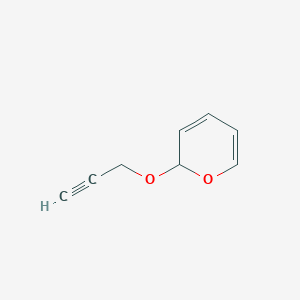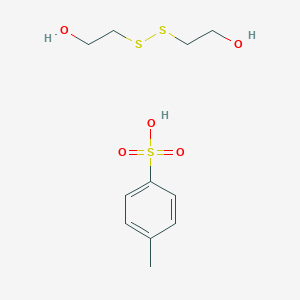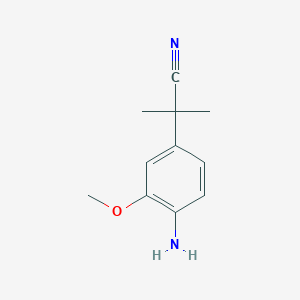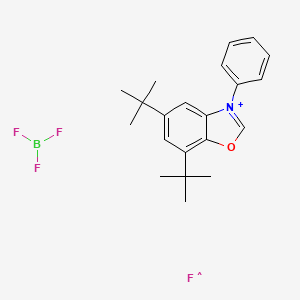
Benzoxazolium, 5,7-bis(1,1-dimethylethyl)-3-phenyl-, tetrafluoroborate(1-) (1:1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-Di-tert-butyl-3-phenylbenzo[d]oxazol-3-ium tetrafluoroborate is a chemical compound with the empirical formula C21H26BF4NO and a molecular weight of 395.24 g/mol . It is known for its role as an N-heterocyclic carbene salt, which activates free alcohols for C-C cross-coupling reactions with aryl halides .
Métodos De Preparación
The synthesis of 5,7-Di-tert-butyl-3-phenylbenzo[d]oxazol-3-ium tetrafluoroborate involves a robust and selective metallaphotoredox-based cross-coupling platform. This method utilizes a nickel catalyst and a photoredox catalyst, such as [Ir(dtbbpy)(ppy)2]PF6, to facilitate the deoxygenative coupling of free alcohols . The reaction conditions are mild and efficient, making it suitable for industrial production .
Análisis De Reacciones Químicas
5,7-Di-tert-butyl-3-phenylbenzo[d]oxazol-3-ium tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced using appropriate reducing agents.
Substitution: The compound participates in substitution reactions, particularly in the presence of aryl halides.
Common reagents used in these reactions include nickel catalysts and photoredox catalysts . The major products formed from these reactions are typically cross-coupled products, which are valuable intermediates in organic synthesis .
Aplicaciones Científicas De Investigación
5,7-Di-tert-butyl-3-phenylbenzo[d]oxazol-3-ium tetrafluoroborate has several scientific research applications:
Chemistry: It is used in the synthesis of complex organic molecules through C-C cross-coupling reactions.
Biology: The compound’s ability to activate free alcohols makes it useful in the modification of biomolecules.
Industry: The compound is employed in the production of fine chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 5,7-Di-tert-butyl-3-phenylbenzo[d]oxazol-3-ium tetrafluoroborate involves the activation of free alcohols through the formation of an N-heterocyclic carbene intermediate. This intermediate then participates in C-C cross-coupling reactions with aryl halides, facilitated by a nickel catalyst and a photoredox catalyst . The molecular targets and pathways involved include the activation of alcohols and the subsequent formation of cross-coupled products .
Comparación Con Compuestos Similares
Similar compounds to 5,7-Di-tert-butyl-3-phenylbenzo[d]oxazol-3-ium tetrafluoroborate include:
- 5,7-Di-tert-butyl-3-(3,5-dimethylphenyl)benzo[d]oxazol-3-ium tetrafluoroborate
- 5,7-Di-tert-butyl-3-(4-methoxyphenyl)benzo[d]oxazol-3-ium tetrafluoroborate
- 5,7-Di-tert-butyl-3-(4-chlorophenyl)benzo[d]oxazol-3-ium tetrafluoroborate
These compounds share a similar skeleton but differ in the substituents on the phenyl ring, which can affect their reactivity and applications . The uniqueness of 5,7-Di-tert-butyl-3-phenylbenzo[d]oxazol-3-ium tetrafluoroborate lies in its specific structure and its ability to activate free alcohols for C-C cross-coupling reactions .
Propiedades
Fórmula molecular |
C21H26BF4NO+ |
|---|---|
Peso molecular |
395.2 g/mol |
InChI |
InChI=1S/C21H26NO.BF3.F/c1-20(2,3)15-12-17(21(4,5)6)19-18(13-15)22(14-23-19)16-10-8-7-9-11-16;2-1(3)4;/h7-14H,1-6H3;;/q+1;; |
Clave InChI |
BKDXDYXHSDWXJC-UHFFFAOYSA-N |
SMILES canónico |
B(F)(F)F.CC(C)(C)C1=CC(=C2C(=C1)[N+](=CO2)C3=CC=CC=C3)C(C)(C)C.[F] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![sodium;2-[(8S,10S,14S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoate](/img/structure/B14791011.png)
![(3R)-2'-[3-[2-[4-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl]ethenyl]-1H-indazol-6-yl]-5-methoxyspiro[1H-indole-3,1'-cyclopropane]-2-one](/img/structure/B14791016.png)
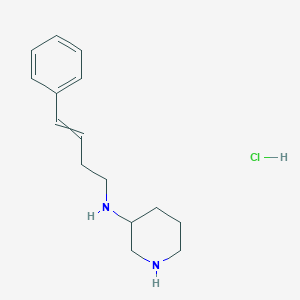
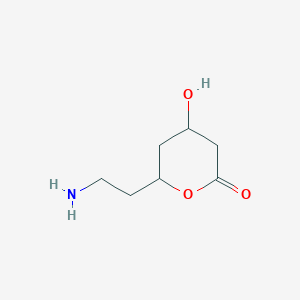
![N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]acetamide](/img/structure/B14791035.png)
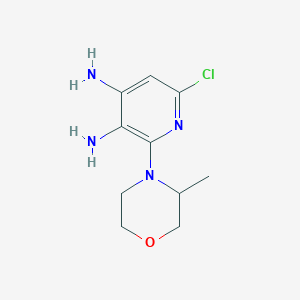
![N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-2,3,4,5-tetrahydro-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B14791040.png)
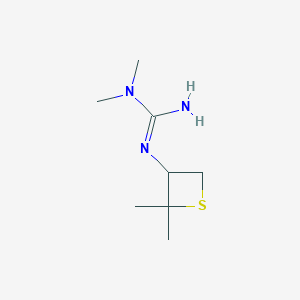
![(5S)-5-[[[(1,1-Dimethylethyl)diphenylsilyl]oxy]methyl]dihydro-2(3H)-furanone](/img/structure/B14791047.png)
![2-amino-N-[(6-chloropyridazin-3-yl)methyl]-N-cyclopropyl-3-methylbutanamide](/img/structure/B14791048.png)
